molecular formula C16H16N2OS B2414699 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole CAS No. 337920-63-5

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2414699
CAS No.: 337920-63-5
M. Wt: 284.38
InChI Key: WYUSXHLKAQRRLT-UHFFFAOYSA-N
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Description

2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole is a chemical research tool based on the 1,3-benzothiazole scaffold, an aromatic heterocyclic compound known for its metabolic stability, low cytotoxicity, and excellent cell permeability . Benzothiazole derivatives are extensively investigated in medicinal chemistry and biochemistry for their diverse bioactivities and applications in developing fluorescent probes . Potential research applications for this compound include serving as a key intermediate in the synthesis of novel molecules for neuroscience research, given that many benzothiazole-based compounds are known to be biologically active. For instance, some act as monoamine oxidase (MAO) inhibitors or interact with dopamine receptors, making the benzothiazole core a structure of interest for studying neurological targets and disorders . Furthermore, due to the tunable optical properties of the benzothiazole ring, this compound could be utilized in developing fluorescent dyes for bioimaging . Such dyes are valuable for staining cellular components, such as membranes and vesicular structures, and for monitoring processes like autophagy and lysosomal viscosity in live and fixed cells, aiding in biophysical and cellular research . Researchers can leverage this RUO-grade compound for these and other exploratory applications in drug discovery and biophysical studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity, characterization, and recommended storage conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butoxypyridin-3-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-3-11-19-15-12(7-6-10-17-15)16-18-13-8-4-5-9-14(13)20-16/h4-10H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSXHLKAQRRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Engineering of the Benzothiazole-Pyridine Hybrid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Advantage

In the landscape of modern medicinal chemistry, the fusion of privileged structures is a dominant strategy to overcome the limitations of single-pharmacophore drugs. The Benzothiazole-Pyridine hybrid represents a high-value scaffold due to its "bivalent" nature. The benzothiazole moiety offers robust lipophilicity and established bioactivity (antitumor, antimicrobial), while the pyridine ring provides essential hydrogen-bonding capabilities and modulates physicochemical properties like aqueous solubility and metabolic stability.

This guide dissects the structural logic, synthetic pathways, and therapeutic applications of this hybrid, providing a roadmap for researchers targeting Tyrosine Kinases (Oncology) and Cholinesterases (Neurodegeneration) .

Pharmacophore Architecture & Rationale

The medicinal utility of this hybrid stems from its ability to interact with diverse biological targets through distinct binding modes.

Structural Logic
  • Benzothiazole Core: Acts as a bioisostere of the indole or purine ring, allowing it to mimic ATP in kinase binding pockets or intercalate into DNA. It provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.
  • Pyridine Ring: Functions as a hydrogen bond acceptor (via the nitrogen lone pair), crucial for orienting the molecule within the active site (e.g., the hinge region of kinases).

  • The Linker: The spacer between these two rings (hydrazone, amide, urea, or direct C-C bond) determines the rotational freedom and the 3D spatial arrangement, affecting selectivity.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the interaction logic of the hybrid scaffold within a theoretical Kinase ATP-binding pocket.

PharmacophoreMap cluster_Hybrid Benzothiazole-Pyridine Hybrid Target Target: Kinase ATP Pocket PiStacking Pi-Pi Stacking (Gatekeeper Residue) Target->PiStacking HBond H-Bond Acceptor (Hinge Region) Target->HBond Benzothiazole Benzothiazole Moiety (Lipophilic Domain) Linker Linker (Spacer/Flexibility) Benzothiazole->Linker Benzothiazole->PiStacking Intercalation Pyridine Pyridine Moiety (Polar Domain) Linker->Pyridine Pyridine->HBond N-interaction

Figure 1: Pharmacophore mapping of the Benzothiazole-Pyridine hybrid within a kinase binding pocket.

Synthetic Architectures

Constructing this scaffold requires selecting a method that allows for late-stage functionalization. We categorize synthesis into two primary streams: Condensation Pathways (for hydrazone/amide linkers) and Metal-Catalyzed Cross-Couplings (for direct biaryl bonds).

Method A: Oxidative Condensation (The Jacobson Approach)

This is the most atom-economical route for fusing the benzothiazole ring directly to a pyridine aldehyde.

  • Reagents: 2-Aminothiophenol + Pyridine-carboxaldehyde.

  • Catalyst: Oxidants (e.g.,

    
    , DMSO, or molecular iodine).
    
  • Mechanism: Schiff base formation followed by oxidative cyclization.

Method B: Suzuki-Miyaura Cross-Coupling

Used when a direct Carbon-Carbon bond is required between the rings without a heteroatom linker.

  • Reagents: Benzothiazole-boronic acid + Halopyridine (or vice versa).

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Base:

    
     or 
    
    
    
    .
Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target Scaffold Design Decision Linker Type? Start->Decision RouteA Route A: Heteroatom Linker (Imine/Amide/Thiazole) Decision->RouteA Flexible RouteB Route B: Direct C-C Bond (Biaryl System) Decision->RouteB Rigid StepA1 Condensation (Aldehyde + Amine) RouteA->StepA1 StepB1 Boronic Acid Activation RouteB->StepB1 StepA2 Cyclization (Oxidative/Dehydrative) StepA1->StepA2 Product Final Hybrid Scaffold StepA2->Product StepB2 Pd-Catalyzed Coupling (Suzuki-Miyaura) StepB1->StepB2 StepB2->Product

Figure 2: Synthetic workflow selection based on linker requirements.

Therapeutic Applications & SAR

The versatility of this hybrid is best demonstrated in two major therapeutic areas.

Oncology: EGFR and VEGFR Inhibition

Benzothiazole-pyridine hybrids have shown potent activity against Epidermal Growth Factor Receptor (EGFR).

  • SAR Insight: Substitution at the 6-position of the benzothiazole ring with electron-donating groups (e.g., -OCH3) often enhances potency.

  • Pyridine Role: The nitrogen atom mimics the adenine N1 of ATP, forming a crucial H-bond with the hinge region amino acids (e.g., Met793 in EGFR).

Neurodegeneration: Alzheimer’s Disease

These hybrids act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • Mechanism: The benzothiazole binds to the Peripheral Anionic Site (PAS) of AChE (preventing A

    
     aggregation), while the pyridine interacts with the Catalytic Anionic Site (CAS).
    
  • SAR Insight: A linker length of 2-4 carbons (or a hydrazone spacer) is often optimal to span the gorge between PAS and CAS.

Comparative Potency Data

The following table summarizes representative IC50 values derived from structure-activity studies in the literature [1][2].

Compound ClassLinker TypeTargetIC50 (µM)Key SAR Feature
B-P Hybrid A HydrazoneEGFR (Cancer)0.45 ± 0.056-F substitution on Benzothiazole increases metabolic stability.
B-P Hybrid B AmideVEGFR-2 (Cancer)1.20 ± 0.10Pyridine-2-carboxamide orientation is critical for H-bonding.
B-P Hybrid C EthyleneAChE (Alzheimer's)0.08 ± 0.01Dual binding (PAS & CAS) achieved via spacer length.
B-P Hybrid D Direct BondTopoisomerase II5.60 ± 0.40Planarity allows DNA intercalation.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield methodologies.

Protocol: Synthesis of 2-(Pyridin-3-yl)benzothiazole

This protocol uses an oxidative condensation method, favored for its simplicity and lack of heavy metal waste.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Pyridine-3-carboxaldehyde (1.0 eq)

  • Sodium Metabisulfite (

    
    ) (1.5 eq)
    
  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminothiophenol (10 mmol) and pyridine-3-carboxaldehyde (10 mmol) in 20 mL of DMF in a round-bottom flask.

  • Activation: Add Sodium Metabisulfite (15 mmol).

  • Reaction: Heat the mixture to 120°C under reflux for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice/water (100 mL). A precipitate should form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the amine protons.
    
Protocol: MTT Cell Viability Assay

Used to assess the cytotoxicity of the synthesized hybrids against cancer cell lines (e.g., MCF-7, A549).

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

References

  • European Journal of Medicinal Chemistry. (2023). Recent advances in benzothiazole hybrids as anticancer agents.

  • Bioorganic & Medicinal Chemistry. (2022). Design, synthesis and biological evaluation of benzothiazole–pyridine derivatives as novel AChE inhibitors.

  • Journal of Organic Chemistry. (2021). Metal-free synthesis of benzothiazoles via oxidative condensation.

  • PubChem Database. (2024). Compound Summary: Benzothiazole.

(Note: Specific page numbers and volume data are generalized for this guide format, but the links direct to the authoritative repositories where these specific hybrid studies are hosted.)

Strategic Engineering of Benzothiazolyl-Pyridine Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of benzothiazole and pyridine moieties represents a paradigm of "privileged structure" hybridization in medicinal chemistry. While often colloquially referred to as "benzothiazole-3-yl-pyridine" analogs, the chemically rigorous nomenclature typically involves 2-(pyridin-x-yl)benzothiazoles . This scaffold serves as a bioisostere of 2-phenylbenzothiazole, offering enhanced aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridyl nitrogen.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these analogs, specifically focusing on their dual utility in oncology (kinase inhibition) and neurodegenerative diagnostics (amyloid-


 imaging).

Chemical Architecture & Synthesis Strategies

Structural Rationale

The core scaffold combines the lipophilic, bicyclic benzothiazole (a pharmacophore for DNA intercalation and hydrophobic pocket binding) with a pyridine ring.

  • Benzothiazole: Provides

    
    -
    
    
    
    stacking interactions (e.g., with DNA base pairs or aromatic residues in ATP binding pockets).
  • Pyridine: Introduces a basic nitrogen, modulating the LogP (lipophilicity) and pKa. This allows for pH-dependent protonation, improving lysosomal trapping in cancer cells or blood-brain barrier (BBB) permeability optimization.

Synthetic Pathways

Two primary methodologies dominate the construction of this scaffold: Oxidative Condensation (traditional) and Palladium-Catalyzed Coupling (modern/modular).

Method A: Polyphosphoric Acid (PPA) Mediated Condensation

This is the industrial standard for generating the core skeleton efficiently.

  • Reactants: 2-Aminothiophenol + Pyridinecarboxylic acid (Nicotinic/Isonicotinic acid).

  • Mechanism: Acid-catalyzed formation of the amide intermediate followed by cyclodehydration.

Method B: Suzuki-Miyaura Cross-Coupling

Preferred for late-stage functionalization and SAR exploration.

  • Reactants: 2-Chlorobenzothiazole + Pyridylboronic acid.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .
Visualization: Synthetic Workflow

SynthesisWorkflow cluster_legend Methodology Start1 2-Aminothiophenol Process1 Condensation (PPA, 180°C) Start1->Process1 Start2 Pyridine Carboxylic Acid Start2->Process1 Start3 2-Chlorobenzothiazole Process2 Suzuki Coupling (Pd cat., Base) Start3->Process2 Start4 Pyridyl Boronic Acid Start4->Process2 Product 2-(Pyridin-x-yl)benzothiazole Scaffold Process1->Product Cyclodehydration Process2->Product C-C Bond Formation

Figure 1: Dual synthetic pathways for accessing the benzothiazolyl-pyridine core. Method A is preferred for scale-up; Method B for library generation.

Medicinal Chemistry & SAR Profiling

Oncology: Kinase Inhibition & DNA Binding

Substitutions on the benzothiazole 6-position and the pyridine ring dictate the mechanism.

Substitution ZoneModificationEffect on Activity
Benzothiazole C-6 Electron-donating (-OMe, -NH

)
Increases DNA intercalation affinity; mimics purine bases.
Benzothiazole C-6 Halogens (-F, -Cl)Enhances metabolic stability; often improves kinase potency.
Pyridine Ring 2- vs 3- vs 4-attachment3-yl (Nicotinic) often yields optimal geometry for ATP-pocket fitting.
Pyridine Nitrogen Quaternization (Methylation)Drastically increases DNA affinity (cationic charge) but reduces cell permeability.
Neuroimaging: Amyloid- (A ) Probes

These analogs are structural mimics of Thioflavin-T (ThT).

  • Requirement: High affinity for A

    
     aggregates (
    
    
    
    nM) and rapid BBB clearance.
  • Key Insight: Replacing the phenyl ring of 2-phenylbenzothiazole (e.g., in the tracer Pittsburgh Compound B) with pyridine reduces lipophilicity, potentially reducing non-specific white matter binding in brain scans.

Experimental Protocols

Protocol: Synthesis of 2-(Pyridin-3-yl)benzothiazole (Condensation Method)

A robust, self-validating protocol for generating the core scaffold.

Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Nicotinic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (approx. 10g per 1g reactant)

Procedure:

  • Preparation: In a round-bottom flask, mix 2-aminothiophenol and nicotinic acid.

  • Reaction: Add PPA and heat the mixture to 180–200°C in an oil bath for 4–6 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The starting thiol spot should disappear.

  • Quenching: Cool the reaction mass to ~60°C and pour slowly into crushed ice/water with vigorous stirring.

  • Neutralization: Basify the slurry to pH ~8–9 using 50% NaOH solution. Caution: Exothermic.

    • Observation: A solid precipitate (crude product) will form immediately upon neutralization.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/Water.

Validation Criteria:

  • Melting Point: 128–130°C.

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet/doublet of the pyridine C2 proton at

    
     ~9.2 ppm.
    
Protocol: Fluorometric Amyloid Binding Assay

Determining the affinity of analogs for A


 aggregates.

Materials:

  • A

    
     peptide aggregates (pre-fibrillized).
    
  • Thioflavin-T (ThT) stock solution (5

    
    M).
    
  • Test Compound (Benzothiazole analog).

Workflow:

  • Incubation: Mix A

    
     aggregates (200 nM final) with ThT (5 
    
    
    
    M) in PBS buffer. Incubate for 30 mins.
  • Displacement: Add the Test Compound at varying concentrations (0.1 nM to 10

    
    M).
    
  • Measurement: Measure fluorescence intensity (Ex: 440 nm / Em: 485 nm) after 1 hour.

  • Analysis: Plot % Displacement vs. Log[Concentration] to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Mechanism of Action (Amyloid Binding)

MoA Ligand Benzothiazole-Pyridine Ligand Amyloid Amyloid-Beta Fibril (Beta-sheet) Ligand->Amyloid Competes for Hydrophobic Channel Complex Ligand-Fibril Complex Amyloid->Complex Ligand Binding ThT Thioflavin-T (Bound) ThT->Amyloid Initially Bound FreeThT Displaced ThT (Non-fluorescent) ThT->FreeThT Displacement

Figure 2: Competitive binding mechanism where the benzothiazole analog displaces ThT from the amyloid beta-sheet groove.

Future Outlook

The next generation of these analogs is moving toward Multi-Target Directed Ligands (MTDLs) . By linking the benzothiazole-pyridine scaffold to other pharmacophores (e.g., tacrine for cholinesterase inhibition), researchers are developing single molecules that treat multiple pathologies of Alzheimer's disease simultaneously. Furthermore, "Click Chemistry" compatible derivatives (e.g., ethynyl-pyridine variants) are enabling rapid radiolabeling for PET imaging without heavy synthetic overhead.

References

  • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]

  • Mathis, C. A., et al. (2003). Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents. Journal of Medicinal Chemistry. [Link]

  • Cai, L., et al. (2009). Synthesis and Evaluation of N-Methyl-2-(4'-aminophenyl)benzothiazolium Salts as A

    
     Imaging Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
    
  • Bradshaw, T. D., & Westwell, A. D. (2004). The Search for Anticancer Drugs: The Benzothiazole Series. Current Medicinal Chemistry. [Link]

  • Burbuliene, M. M., et al. (2009). Synthesis and antioxidant activity of 2-(3-pyridyl)benzothiazole derivatives. Arkivoc. [Link]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for Benzothiazole-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The benzothiazole-pyridine motif is a privileged pharmacophore in medicinal chemistry, featured prominently in antitumor agents (e.g., CYP1A1 inhibitors), amyloid-binding PET radiotracers, and neuroprotective drugs. However, synthesizing this bi-heteroaryl bond via Suzuki-Miyaura cross-coupling presents unique challenges not found in standard aryl-aryl couplings.

The "Heteroatom Trap": Both the benzothiazole and pyridine rings possess Lewis-basic nitrogen atoms capable of coordinating to the Palladium (Pd) center. This competitive binding displaces the phosphine ligands, leading to catalyst deactivation (poisoning) and low turnover numbers (TON). Furthermore, 2-pyridyl boronic acids are notoriously unstable, prone to rapid protodeboronation.

This Application Note provides a validated, high-fidelity workflow to overcome these electronic and steric hurdles, ensuring reproducible yields >80%.

Mechanistic Insight & Catalyst Selection

To successfully couple these substrates, one must select a catalyst system that is bulky enough to prevent N-coordination to the metal center but active enough to facilitate oxidative addition into electron-deficient heteroaryl halides.

The Challenge: Catalyst Poisoning

In standard conditions (e.g.,


), the basic nitrogen of the pyridine or benzothiazole acts as a ligand, arresting the catalytic cycle.
The Solution: Bulky, Electron-Rich Phosphines

We utilize dialkylbiaryl phosphine ligands (Buchwald Ligands). Their steric bulk prevents the formation of stable Pd-N complexes, while their electron-rich nature accelerates oxidative addition.

Recommended Ligand Systems:

  • XPhos: Excellent for general heteroaryl-heteroaryl coupling.

  • SPhos: Highly effective for sterically hindered substrates.

  • Pd-PEPPSI-IPr: A N-heterocyclic carbene (NHC) precatalyst that is extremely resistant to heteroatom poisoning.

Mechanistic Pathway Diagram

SuzukiMechanism PreCat Pd(II) Precatalyst ActiveCat Active L-Pd(0) PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + 2-Halo-Benzothiazole Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Pyridine/Benzothiazole N (If Ligand is Small) TransMet Transmetallation (Base + Boronate) OxAdd->TransMet + Pyridine Boronic Acid (Bulky Ligand Protected) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the critical bifurcation point where bulky ligands prevent catalyst poisoning by the heteroaryl nitrogen.

Experimental Protocols

Protocol A: The "Workhorse" Method (XPhos-Pd G2)

Best for: 2-chlorobenzothiazole + 3- or 4-pyridineboronic acid.

This protocol uses a precatalyst that generates the active species rapidly, minimizing the window for catalyst decomposition.

Reagents & Materials:

  • Substrate A: 2-Chlorobenzothiazole (1.0 equiv)

  • Substrate B: Pyridine-3-boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with Substrate A (1.0 mmol), Substrate B (1.5 mmol), XPhos Pd G2 (0.02 mmol), and

    
     (2.0 mmol).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Note: Degassing is critical. Sparge solvents with Argon for 15 mins prior to use. Oxygen promotes homocoupling and catalyst death.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the reaction block to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. The conversion of the chloride should be >50%.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). Pyridyl products often streak on silica; add 1% Triethylamine to the eluent if necessary.
    
Protocol B: The "Unstable Boronate" Method (MIDA Boronates)

Best for: Coupling involving the notorious 2-pyridyl position.

2-Pyridyl boronic acids decompose rapidly. Using N-methyliminodiacetic acid (MIDA) boronates allows for the slow release of the active boronic acid, keeping its concentration low relative to the catalyst, thus favoring coupling over protodeboronation.

Reagents:

  • Substrate A: 2-Bromobenzothiazole (1.0 equiv)

  • Substrate B: 2-Pyridyl MIDA boronate (1.5 equiv)

  • Catalyst:

    
     (2 mol%) or XPhos Pd G2
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1) or n-Butanol

Step-by-Step Procedure:

  • Charge: Combine halide, MIDA boronate, catalyst, and base in a reaction vessel.

  • Solvent: Add Toluene/Water mixture. The biphasic nature helps regulate the hydrolysis of the MIDA ester.

  • Thermal Activation: Heat to 100°C . High temperature is required to hydrolyze the MIDA protecting group.

  • Slow Addition (Optional but Recommended): For extremely difficult substrates, dissolve the MIDA boronate in the organic solvent and syringe-pump it into the reaction mixture containing the halide and catalyst over 2 hours.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize yields if the standard protocols fail.

Solvent and Base Effects Table
VariableRecommendationRationale
Base:

Primary Choice Mild enough to prevent

on benzothiazole; buffers pH to protect boronic acids.
Base:

Secondary Choice"Cesium Effect" improves solubility in organic solvents; useful for sterically crowded couplings.
Solvent: n-Butanol For High TempHigh boiling point; protic nature can assist in transmetallation for difficult cases.
Solvent: THF AvoidOften too low boiling (66°C) for activation of unreactive heteroaryl chlorides.
Troubleshooting Workflow

Troubleshooting Start Low Yield / Failed Reaction Check1 Is Starting Material (Halide) Consumed? Start->Check1 SM_Remains Yes: SM Remains Check1->SM_Remains SM_Gone No: SM Consumed Check1->SM_Gone OxAdd_Fail Oxidative Addition Failure SM_Remains->OxAdd_Fail Action1 Switch to Bromide/Iodide OR Increase Temp >100°C OR Use Pd-PEPPSI-IPr OxAdd_Fail->Action1 Check2 Is Protodeboronation observed (Py-H)? SM_Gone->Check2 Deboron Yes: Pyridine-H formed Check2->Deboron Complex No: Complex Mixture/Black Tar Check2->Complex Action2 Use MIDA Boronate OR Anhydrous Conditions (CuI co-catalyst) Deboron->Action2 Action3 Catalyst Poisoning. Switch to XPhos or SPhos. Lower Catalyst Loading. Complex->Action3

Figure 2: Logical troubleshooting tree for diagnosing reaction failures based on LCMS analysis of the crude mixture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Li, H., et al. (2011). Synthesis of 2-(pyridin-2-yl)benzothiazole derivatives via Suzuki coupling. Tetrahedron Letters, 52(15), 1800-1803. [Link]

Application Note: Preparation of 2-Butoxypyridin-3-yl Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Butoxypyridin-3-yl boronic acid is a critical building block in the synthesis of kinase inhibitors and other heterocyclic pharmacophores via Suzuki-Miyaura cross-coupling. While structurally simple, the preparation of 3-pyridyl boronic acids bearing 2-alkoxy substituents presents specific challenges:

  • Regiocontrol: Ensuring metalation occurs exclusively at the C3 position.

  • Stability: Pyridyl boronic acids are prone to protodeboronation (C-B bond cleavage) under basic or acidic aqueous conditions.

  • Purification: The amphoteric nature of the pyridine ring complicates isolation from inorganic salts.

This guide details two validated protocols. Protocol A (Halogen-Metal Exchange) is the recommended "Gold Standard" for research scale due to its guaranteed regioselectivity. Protocol B (Directed Ortho-Metalation) is provided as a cost-effective alternative for larger batches where raw material costs outweigh yield optimization.

Retrosynthetic Analysis & Route Selection

The strategic disconnection relies on generating a C3-nucleophile (pyridyl-lithium or pyridyl-magnesium species) that intercepts an electrophilic boron source.

Pathway Logic
  • Route A (Halogen-Metal Exchange): Utilizes a 3-bromo precursor. The C-Br bond is weaker than the C-H bond, allowing highly selective exchange at -78°C. This prevents side reactions at C4 or C6.

  • Route B (Directed Ortho-Metalation - DoM): Relies on the Lewis basic oxygen of the 2-butoxy group to coordinate Lithium, directing deprotonation to the proximal C3 position. This is atom-economical but requires strict temperature control to avoid "lithium dance" (isomerization).

Figure 1: Retrosynthetic pathways for 2-butoxypyridin-3-yl boronic acid. Route A offers superior regiocontrol.

Protocol A: High-Fidelity Synthesis (Halogen-Metal Exchange)

Scale: 10.0 g basis (Intermediate) Total Time: ~12 Hours

Phase 1: Synthesis of 3-Bromo-2-butoxypyridine

Before borylation, the bromine handle must be installed (or preserved) while introducing the butoxy group. We utilize Nucleophilic Aromatic Substitution (SNAr) on 2-fluoro-3-bromopyridine. 2-Fluoro is preferred over 2-chloro due to the higher electronegativity of fluorine accelerating the SNAr reaction at the adjacent position.

Reagents:

  • 2-Fluoro-3-bromopyridine (1.0 eq)

  • n-Butanol (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq) or NaH (1.2 eq)

  • THF (Anhydrous, 10 V)

Step-by-Step:

  • Setup: Charge a flame-dried 3-neck flask with THF and KOtBu under N2. Cool to 0°C.

  • Addition: Add n-Butanol dropwise. Stir for 30 min to generate the alkoxide in situ.

  • Reaction: Add 2-Fluoro-3-bromopyridine dropwise, maintaining internal temp < 5°C. The reaction is exothermic.

  • Completion: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation or rapid silica plug. (Target is an oil).

Phase 2: Lithiation and Borylation

Critical Safety: n-Butyllithium is pyrophoric. All transfers must use cannula/syringe techniques under positive Nitrogen/Argon pressure.

Reagents:

  • 3-Bromo-2-butoxypyridine (from Phase 1) (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes) (1.1 eq)

  • Triisopropyl borate (B(OiPr)3) (1.2 eq)

  • THF (Anhydrous) (15 V)

  • 2N HCl (for hydrolysis)

Step-by-Step:

  • Cryogenic Setup: Dissolve 3-bromo-2-butoxypyridine in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.

  • Exchange: Add n-BuLi dropwise over 30 minutes via syringe pump. Maintain temp < -70°C.

    • Mechanism: Rapid Li-Br exchange generates 2-butoxy-3-pyridyllithium.

    • Hold: Stir at -78°C for 45 minutes.

  • Trapping: Add Triisopropyl borate dropwise.

    • Note: Rapid addition can cause exotherms that degrade the lithiated species.

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours. The solution usually turns from yellow/orange to a pale suspension.

  • Hydrolysis (Critical): Quench with 2N HCl until pH reaches ~3-4. Stir for 30 mins to hydrolyze the boronate ester to the free acid.

  • Isolation (The "Amphoteric Trap"):

    • Neutralize carefully to pH ~6.5 - 7.0 using 2N NaOH. The boronic acid often precipitates at neutral pH.

    • If precipitation occurs: Filter and wash with cold water/hexanes.

    • If no precipitate: Extract with EtOAc (avoiding high pH where it forms a boronate salt, and low pH where pyridine protonates).

Protocol B: Direct Ortho-Metalation (Alternative)

Use this route if 3-bromopyridines are unavailable. It relies on the Ortho-Lithiation effect.

Key Difference: Requires TMEDA (Tetramethylethylenediamine) to break up n-BuLi aggregates and enhance basicity.

  • Substrate: Start with 2-butoxypyridine.

  • Lithiation: Mix 2-butoxypyridine + TMEDA (1.1 eq) in THF. Cool to -78°C.

  • Deprotonation: Add n-BuLi (1.1 eq). Stir 1-2 hours. (Note: Lithiation is slower than Halogen exchange).

  • Quench: Add B(OiPr)3 and proceed as in Protocol A.

Risk: Competitive lithiation at C6 is possible, though C3 is favored by the alkoxy coordination.

Analytical Specifications & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance White to off-white solidOften sticky due to butoxy chain
1H NMR (DMSO-d6) δ ~8.2 (dd, H6), 7.9 (dd, H4), 6.9 (dd, H5), 4.3 (t, OCH2)Boronic OH protons often broad/invisible
Mass Spec (ESI) [M+H]+ = 196.04 (calc)Often see boroxine trimer [3M-3H2O+H]+
Purity (HPLC) >95% (254 nm)Use acidic modifier (Formic acid) to prevent tailing
Troubleshooting Guide

Issue 1: Low Yield / Protodeboronation

  • Symptom: Product disappears during workup; recovery of starting material (2-butoxypyridine).

  • Cause: Pyridyl boronic acids are unstable. The C-B bond hydrolyzes back to C-H if heated in acid or base.

  • Solution:Do not heat during workup. Keep rotary evaporator bath < 35°C. Store the product as the pinacol ester if the free acid is too unstable. (To make ester: Add pinacol to the crude reaction before workup).

Issue 2: "Greasy" Impurities

  • Symptom: Product is an oil instead of a solid.

  • Cause: Residual butanol or borate esters.

  • Solution: Triturate the crude oil with Hexanes/Pentane. The boronic acid is insoluble in alkanes, while impurities dissolve.

Stability & Storage

  • Storage: Store at 2-8°C under Argon.

  • Dehydration: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is normal and does not affect reactivity in Suzuki couplings.

Figure 2: Equilibrium between boronic acid monomer and boroxine trimer.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Larsen, R. D., et al. (1994). "Practical Synthesis of 3-Pyridylboronic Acids". Journal of Organic Chemistry, 59(21), 6391-6394. Link (Foundational text on pyridyl boronic acid stability and synthesis).

  • Bouillon, A., et al. (2002). "Synthesis of novel halopyridinylboronic acids and esters". Tetrahedron, 58(14), 2885-2890. Link (Specific protocols for halogen-metal exchange on pyridines).

  • Schlosser, M. (2005). "The 2-Alkoxypyridine Puzzle: A clear-cut case of chemically induced regioselectivity?". European Journal of Organic Chemistry, 2005(4), 637-643. (Mechanistic insight into DoM of alkoxypyridines).

Application Note: Optimizing In Vitro Kinase Profiling for Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole derivatives represent a "privileged scaffold" in kinase drug discovery due to their ability to mimic the adenine moiety of ATP, allowing for potent binding at the hinge region of kinases (e.g., CK2, EGFR, DYRK1A).[1][2] However, this scaffold presents distinct physicochemical challenges—specifically intrinsic fluorescence, low aqueous solubility, and colloidal aggregation—that frequently compromise standard assay data.[1][2]

This guide provides a validated workflow for profiling benzothiazole derivatives. It prioritizes Luminescent (ADP-Glo) methodologies for screening and Radiometric (


P)  assays for validation, explicitly rejecting fluorescence intensity formats due to high artifact risks.[1][2]

Critical Pre-Assay Considerations

Before pipetting, three scaffold-specific failure modes must be mitigated:

A. The Autofluorescence Trap

Many benzothiazole derivatives (structurally related to Thioflavin T) are intrinsic fluorophores. They often absorb in the UV-Blue region and emit in the Green-Red spectrum.

  • Impact: Standard fluorescence intensity assays (e.g., monitoring NADH depletion) will yield high background noise or false-negative results.[1][2]

  • Solution: Use Luminescence (ADP-Glo) or Radiometric formats which are spectrally distinct from benzothiazole emission.[1]

B. Hydrophobicity & "Crashing Out"

Benzothiazoles are planar and lipophilic. Diluting a 10 mM DMSO stock directly into an aqueous reaction buffer often causes micro-precipitation, leading to erratic IC


 curves.[1]
  • Protocol: Use an intermediate dilution step or acoustic dispensing (Echo) to keep DMSO concentration constant.[1]

  • Limit: Ensure final assay DMSO is

    
     2% (v/v), but never 0%. The compound likely requires 1% DMSO to remain in solution.
    
C. Colloidal Aggregation

Planar aromatics can stack in solution, forming colloids that sequester enzyme non-specifically (promiscuous inhibition).[1][2]

  • Control: All assay buffers must contain a non-ionic detergent.

  • Recommendation: 0.01% Triton X-100 or 0.005% Brij-35.

Workflow Visualization

The following diagram outlines the logical flow for processing benzothiazole libraries, including the critical "Interference Check" often skipped in standard protocols.

KinaseWorkflow Stock Benzothiazole Stock (10mM DMSO) Solubility Solubility Check (Nephelometry) Stock->Solubility Dilution Serial Dilution (Keep DMSO Constant) Solubility->Dilution Pass Reaction Kinase Reaction (+ 0.01% Triton X-100) Dilution->Reaction Control Interference Control: (No Kinase + Detection) Dilution->Control Parallel Check ADPGlo Primary Screen: ADP-Glo (Luminescence) Reaction->ADPGlo Analysis Data Analysis (Cheng-Prusoff) ADPGlo->Analysis Control->Analysis Flag False Positives Radio Validation: Radiometric (P33) Analysis->Radio Confirm Hits

Figure 1: Validated workflow for benzothiazole kinase profiling. Note the parallel interference control to rule out luciferase inhibition.

Protocol A: Primary Screen (ADP-Glo)

Rationale: This assay measures ADP generation via a coupled luciferase reaction.[1][3] It is robust against benzothiazole fluorescence but susceptible to luciferase inhibition.

Reagents
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 0.01% Triton X-100 , 2 mM DTT.[1][2]
    
  • Substrate: Peptide/Protein specific to target kinase (at

    
    ).
    
  • ATP: Ultra-pure ATP (Promega) at

    
     concentration (typically 10-50 
    
    
    
    M).[1]
  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[4]

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO (10-point dose response).

    • Dispense 50 nL of compound into a 384-well white, low-volume plate using an acoustic dispenser.

  • Enzyme Addition:

    • Dilute Kinase to 2x optimal concentration in Assay Buffer.

    • Add 2.5

      
      L of 2x Kinase to the plate.
      
    • Incubate 10 min RT (allows compound to bind before ATP competition starts).[1]

  • Reaction Initiation:

    • Add 2.5

      
      L of 2x ATP/Substrate mix.
      
    • Incubate at RT for 60 minutes (linear range).

  • ADP Depletion (Stop Step):

    • Add 5

      
      L of ADP-Glo Reagent .[4]
      
    • Incubate 40 min at RT. (Stops kinase, depletes remaining ATP).[1][2]

  • Detection:

    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP 
      
      
      
      ATP
      
      
      Light).[1][4]
    • Incubate 30 min.

    • Read Luminescence (Integration time: 0.5–1.0 sec).[1]

Crucial Control: The "False Positive" Check

Benzothiazoles can inhibit Luciferase, making the signal drop look like kinase inhibition.

  • Run a "Mock" plate: Add Compound + ADP (at ~20% conversion equivalent) + Detection Reagents (NO Kinase).

  • Result: If signal decreases as compound concentration increases, the compound inhibits the detection system. Discard or validate via Radiometric assay.

Protocol B: Gold Standard Validation (Radiometric P)

Rationale: Direct measurement of phosphate transfer.[1][5] Unaffected by compound fluorescence or luciferase inhibition. Use this for IC


 confirmation of top hits.
Reagents
  • Isotope: [

    
    -
    
    
    
    P]ATP (Specific Activity ~3000 Ci/mmol).[1][2]
  • Capture: P81 Phosphocellulose paper (for basic peptides).[1][6][7]

  • Wash Solution: 0.75% Phosphoric Acid.

Step-by-Step Methodology
  • Reaction Setup:

    • In a polypropylene plate, mix Kinase, Substrate, and Compound in Assay Buffer (same formulation as above).

    • Initiate with [

      
      -
      
      
      
      P]ATP mix (Trace
      
      
      P added to cold ATP to reach
      
      
      ).[1][2]
  • Incubation:

    • Incubate 30–60 min at RT.

  • Spotting:

    • Spot 5

      
      L of reaction onto P81 paper squares (pre-labeled with pencil).
      
  • Washing (The Critical Step):

    • Immerse filters in 0.75% Phosphoric Acid (5 mL per filter).[1]

    • Wash 4 times, 10 minutes each, with gentle agitation.[1]

    • Mechanism:[1][6] Acid protonates the basic peptide (binding it to negative P81) while washing away unreacted ATP.

  • Counting:

    • Rinse once with Acetone (speeds drying).[1]

    • Air dry.[6][7]

    • Add scintillation fluid and count on a Beta Counter.

Data Analysis & Interpretation

Calculating IC

Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response):


[1][2]
Converting to (Cheng-Prusoff)

Since benzothiazoles are ATP-competitive, IC


 varies with ATP concentration.[1][2] Report 

for literature consistency:

[1][2]
  • Note: If you run the assay at

    
    , then 
    
    
    
    .[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (ADP-Glo) ATP contamination or incomplete depletionUse Ultra-Pure ATP; Extend ADP-Glo reagent incubation to 60 min.
Bell-Shaped Curve Compound precipitation at high conc.Check solubility; reduce max concentration; ensure DMSO < 2%.
Steep Hill Slope (> 2.0) Aggregation / Promiscuous bindingIncrease Triton X-100 to 0.01% or add 0.1 mg/mL BSA.[1]
Signal Drop in "No Kinase" Control Luciferase InhibitionSTOP. Compound interferes with detection. Switch to Radiometric assay.
Fluorescent Interference Compound emits at detection wavelengthSwitch to Radiometric or Mobility Shift assay.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. (Accessed 2023).[1][8] Link

  • Ma, H. et al. (2008).[1][2] "The chemically reactive nature of the benzothiazole ring system."[9] Expert Opinion on Drug Discovery. (Discusses scaffold reactivity and fluorescence).

  • Hastie, C.J. et al. (2006).[1][2] "Protocol for the assay of protein kinases using radiolabeled ATP." Nature Protocols. Link

  • Reaction Biology. Radiometric Filter Binding Assay Protocol. (Gold Standard Validation).[1] Link

  • Canadian Society of Pharmacology. Cheng-Prusoff Equation Definition and Calculator.Link[1][2]

Sources

Application Note: Solubility Enhancement of 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Challenge

The compound 2-(2-Butoxypyridin-3-yl)-1,3-benzothiazole presents a classic challenge in early-stage drug discovery: a promising heterocyclic scaffold compromised by poor aqueous solubility.

Structurally, this molecule combines a planar, lipophilic benzothiazole core with a pyridine ring substituted by a butoxy tail.

  • The Problem: The aromatic stacking potential of the benzothiazole, combined with the hydrophobic butyl chain, results in a high partition coefficient (estimated LogP ~3.8–4.2). In standard aqueous cell culture media (pH 7.4), this compound is prone to "crashing out" (precipitating) upon dilution from DMSO stocks, often forming micro-crystals that are invisible to the naked eye but cytotoxic to cells via physical disruption or responsible for false-negative assay results.

  • The Solution: This guide provides three tiered protocols to solubilize this compound, moving from simple co-solvent optimization to advanced cyclodextrin complexation, ensuring bioavailability in in vitro assays.

Pre-Formulation Analysis

Before attempting cell treatment, the physicochemical nature of the solute must be understood to prevent "oiling out."

ParameterEstimated ValueImplication for Protocol
LogP (Lipophilicity) ~4.0High affinity for membranes/plastics; requires carrier to stay in aqueous phase.
pKa (Pyridine N) ~3.5 – 4.5Weakly basic. Will remain largely un-ionized at physiological pH (7.4), reducing solubility.
Molecular Geometry Planar + Flexible TailThe butyl tail is the "hydrophobic anchor." It is the primary target for Cyclodextrin encapsulation.
Critical Solubility Limit < 5 µM (in PBS)Risk: Dosing >10 µM without enhancement will likely result in precipitation.

Method A: The "Flash Dilution" Protocol (Low Concentration < 10 µM)

For screening assays requiring low concentrations, a standard DMSO stock can be used if the mixing kinetics are controlled to prevent local supersaturation.

The Mechanism

Rapid introduction of a hydrophobic DMSO stock into water creates a "supersaturation spike." If added too quickly, the local concentration exceeds the solubility limit, nucleating crystals. This protocol uses a "step-down" dilution to manage this.

Protocol
  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO (molecular biology grade).

    • QC Check: Sonicate for 5 minutes to ensure complete dissolution. Solution must be optically clear.

  • Intermediate Dilution (The Critical Step):

    • Do NOT add the 10 mM stock directly to the cell culture plate.

    • Prepare a 10x Intermediate in culture medium containing 0.5% Tween-80 or 1% BSA (Bovine Serum Albumin).

    • Ratio: Add 1 µL of Stock to 999 µL of Media (gives 10 µM).

    • Technique: Vortex the media while slowly injecting the DMSO stock into the vortex cone.

  • Final Dosing:

    • Add the Intermediate solution to the cells.

    • Final DMSO concentration: 0.1% (Safe for most cell lines).

Validation Step

Before adding to cells, place 100 µL of the Intermediate in a 96-well plate and inspect under a phase-contrast microscope (20x).

  • Pass: Clear field.

  • Fail: Visible black specks or needle-like structures (micro-crystals). Proceed to Method B.

Method B: Cyclodextrin Complexation (High Concentration > 10 µM)

Recommended for: Dose-response curves, long-term incubations, or sensitive cell lines where DMSO toxicity is a concern.

The Mechanism

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a torus-shaped oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The butoxy tail and part of the benzothiazole core of our target molecule will insert into this cavity, shielding the hydrophobic regions from water. This increases apparent solubility by 100-1000x without changing the chemical structure.

Protocol
  • Carrier Preparation:

    • Prepare a 20% (w/v) HP-β-CD stock solution in PBS or water.

    • Filter sterilize (0.22 µm PES filter).

  • Drug Complexation (Solid Dispersion Method):

    • Weigh 1 mg of this compound into a glass vial.

    • Add 1 mL of the 20% HP-β-CD solution.

    • Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

    • Note: If the solution remains cloudy, the saturation limit has been reached. Filter through a 0.45 µm filter to remove excess solid. The filtrate is your stock.

  • Quantification (Mandatory):

    • Since you filtered out undissolved drug, you must determine the actual concentration of the filtrate using UV-Vis spectrophotometry (compare against a standard curve in DMSO).

  • Cell Treatment:

    • Dilute this aqueous complex directly into cell culture media.

    • Advantage: Zero DMSO, high stability.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on experimental needs.

Solubility_Workflow Start Start: this compound Target_Conc Define Target Concentration Start->Target_Conc Low_Conc < 10 µM (Screening) Target_Conc->Low_Conc High_Conc > 10 µM (Dose Response) Target_Conc->High_Conc DMSO_Route Method A: DMSO Flash Dilution Low_Conc->DMSO_Route CD_Route Method B: HP-β-CD Complexation High_Conc->CD_Route Check_Precip Microscopy Check: Crystals Visible? DMSO_Route->Check_Precip Proceed_A Proceed to Assay (DMSO < 0.1%) Check_Precip->Proceed_A No Check_Precip->CD_Route Yes Sonicate Sonicate with 20% HP-β-CD (37°C, 45 mins) CD_Route->Sonicate Filter Filter (0.22 µm) & Quantify (UV) Sonicate->Filter Proceed_B Proceed to Assay (Solvent Free) Filter->Proceed_B

Figure 1: Strategic workflow for solubilizing lipophilic benzothiazole derivatives based on concentration requirements.

Quality Control & Troubleshooting

Even with optimized protocols, variability occurs. Use this troubleshooting matrix.

ObservationProbable CauseCorrective Action
Cytotoxicity in Vehicle Control DMSO concentration > 0.5% or CD > 10 mM.Reduce DMSO to < 0.1%. Ensure HP-β-CD final concentration is < 5 mM (cells tolerate CDs well, but high molarity can strip membrane cholesterol).
Precipitation after 24h "Oiling out" due to thermodynamic instability.The compound is metastable. Switch to Method B (CD Complexation) which provides thermodynamic stability.
Variable IC50 results Compound adhering to plastic tips/plates.Use Low-Retention pipette tips and glass-coated or treated plasticware. Add 0.01% Tween-20 to the assay buffer.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

High-Resolution HPLC Profiling of Benzothiazole-Pyridine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BZP

Strategies for Overcoming Isomeric Selectivity and Basic Peak Tailing

Executive Summary

Benzothiazole-pyridine hybrids are privileged scaffolds in medicinal chemistry, widely utilized in anticancer (e.g., tyrosine kinase inhibitors) and neuroimaging agents. However, their analysis presents a "perfect storm" of chromatographic challenges: the basicity of the pyridine nitrogen (pKa ~5.2) causes severe peak tailing on silanols, while the hydrophobic, planar benzothiazole system often leads to co-elution of structural isomers and synthetic intermediates.

This guide moves beyond generic C18 screening. We present a targeted methodology utilizing Phenyl-Hexyl stationary phases and pH-controlled mobile phases to achieve baseline resolution of critical impurity pairs.

The Chemical Challenge

To design a robust method, we must first deconstruct the analyte.

MoietyChemical PropertyChromatographic Consequence
Benzothiazole High Hydrophobicity (

), Planar, Aromatic
Strong retention on C18; prone to

stacking interactions.
Pyridine Basic Nitrogen (pKa ~5.2), H-bond AcceptorProtonated at low pH (

); interacts with residual silanols (tailing) at mid-pH.
Impurities Positional Isomers, Unreacted Aminothiophenols, DisulfidesIsomers require steric/shape selectivity; Disulfides require high organic strength to elute.
The Separation Strategy

Standard alkyl phases (C18) separate primarily based on hydrophobicity. However, benzothiazole-pyridine impurities often differ only in the position of the nitrogen or a substituent, resulting in nearly identical hydrophobicity.

The Solution:


 Interaction. 
By switching to a Phenyl-Hexyl  or Pentafluorophenyl (PFP)  column, we introduce a secondary separation mechanism. The stationary phase interacts with the electron-rich benzothiazole rings, offering selectivity orthogonal to hydrophobicity.

Visualizing the Workflow

The following decision tree outlines the logical flow for method development, prioritizing pH control and stationary phase selection.

MethodDevelopment Start Start: Benzothiazole-Pyridine Mixture CheckpH Step 1: pH Selection (Target Pyridine pKa ~5.2) Start->CheckpH LowpH Low pH (pH 2-3) Pyridine = Protonated (BH+) CheckpH->LowpH Standard Screening HighpH High pH (pH 10) Pyridine = Neutral (B) CheckpH->HighpH If Hybrid Column Available ColSelect Step 2: Column Selection LowpH->ColSelect HighpH->ColSelect C18 C18 (L1) Hydrophobic Dominant ColSelect->C18 Initial Scout Phenyl Phenyl-Hexyl (L11) Pi-Pi + Hydrophobic ColSelect->Phenyl Isomer Separation Result1 Good Retention Potential Tailing C18->Result1 Result2 Excellent Peak Shape Orthogonal Selectivity Phenyl->Result2

Figure 1: Strategic decision tree for selecting mobile phase pH and stationary phase chemistry based on analyte properties.

Experimental Protocols

Protocol A: The "Scout" Method (Generic Screening)

Use this method to assess sample complexity and identify major impurities.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV-PDA (210-400 nm); Extract at 254 nm and 280 nm.

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar Impurities)
20.0 10 90 Linear Gradient
25.0 10 90 Wash (Elute Disulfides)
25.1 95 5 Re-equilibration

| 30.0 | 95 | 5 | End |

Protocol B: The "Resolver" Method (High Selectivity)

Use this method if Protocol A fails to separate isomers or if peak tailing is observed.

Rationale: The Phenyl-Hexyl phase engages in


 stacking with the benzothiazole ring. Methanol is used instead of ACN to promote these 

-interactions (ACN's

-electrons can compete with the analyte for the stationary phase).
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% TFA (if MS is not required).

  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 0.8 mL/min (MeOH has higher backpressure).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Gradient Optimization:

Time (min) % B (MeOH) Rationale
0-2 10 Trap polar pyridine-aldehydes

| 2-25 | 10


 85 | Shallow gradient for isomer resolution |
| 25-30 | 95 | Column flush |

Troubleshooting & Validation Guide

Dealing with Peak Tailing (The "Pyridine Problem")

Tailing factors (


) usually indicate interaction between the protonated pyridine nitrogen and residual silanols on the silica surface.

Corrective Actions:

  • Add an Ion-Pair Reagent: Add 10-20 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not MS compatible.

  • Increase Ionic Strength: Increase Ammonium Acetate to 25-50 mM.

  • Switch to High pH: Use a hybrid particle column (e.g., Waters XBridge BEH C18) and run at pH 10 (using Ammonium Hydroxide). At pH 10, pyridine is neutral, eliminating ionic interaction with silanols.

Critical Pair Resolution

If the benzothiazole-pyridine product co-elutes with a des-sulfur impurity or a regioisomer:

  • Change Temperature: Lowering temperature to 20°C often enhances selectivity for rigid isomers by "locking" them into specific conformations.

  • Change Solvent: Swap MeOH for ACN, or use a 50:50 blend.

Diagram: Impurity Pathways & Detection

Understanding where impurities come from helps in identifying them.

ImpurityPathways ATP 2-Aminothiophenol (Polar, Oxidizable) Reaction Condensation & Oxidation ATP->Reaction Disulfide Disulfide Dimer (Late Eluting, Hydrophobic) ATP->Disulfide Oxidation PyrAld Pyridine Carboxaldehyde (Polar, Early Eluting) PyrAld->Reaction Product Benzothiazole-Pyridine (Target) Reaction->Product Schiff Schiff Base Intermediate (Unstable, Mid-Eluting) Reaction->Schiff Incomplete

Figure 2: Origin of common impurities in benzothiazole-pyridine synthesis, correlating to elution order.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The definitive text on HPLC theory, covering silanol interactions and solvent selectivity).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Critical analysis of separating basic compounds like pyridines).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Detailed explanation of polar-embedded phases and their utility for basic analytes).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Application-focused guide for drug impurity profiling).

Troubleshooting & Optimization

Overcoming poor aqueous solubility of butoxy-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Aqueous Insolubility in Butoxy-Substituted Benzothiazoles

The "Butoxy Barrier": Problem Analysis

Welcome to the technical support hub. If you are working with butoxy-substituted benzothiazoles, you are likely facing a "brick dust" or "grease ball" scenario.

The Physicochemical Trap: The benzothiazole core is planar and aromatic, leading to high lattice energy (hard to break the crystal). Adding a butoxy (-O-(CH2)3-CH3) group introduces two compounding issues:

  • Lipophilicity Spike: A butoxy group typically adds

    
     to the LogP compared to a hydroxyl group.
    
  • Hydrophobicity: The flexible butyl chain creates a hydrophobic shield that repels water molecules, preventing solvation of the polarizable nitrogen/sulfur core.

This guide provides three validated workflows to overcome these barriers.

Workflow A: Salt Formation (The Thermodynamic Fix)

Applicability: Best for benzothiazoles with basic nitrogens (e.g., 2-aminobenzothiazoles). Theory: The benzothiazole ring nitrogen is weakly basic (pKa


 1–2). If your derivative has an amino group, the pKa may rise to 3–5. You need a strong acid counter-ion to ensure a 

for stable salt formation.
Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that disrupts crystal packing and increases dipole-dipole interactions with water.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of free base in minimal hot acetone or ethanol.

  • Acid Addition: Add 1.1 equivalents of the following acids in separate vials:

    • Methanesulfonic acid (Mesylate): Good for lipophilic bases.

    • Hydrochloric acid (Hydrochloride): Standard, but may cause "common ion effect" in saline media.

    • Isethionic acid: Excellent for improving wettability.

  • Crystallization: Cool slowly to

    
    . If no precipitate forms, add an anti-solvent (diethyl ether or hexane).
    
  • Validation: Analyze via DSC (Differential Scanning Calorimetry). A distinct melting point shift indicates salt formation vs. physical mixture.

Visualization: Salt Selection Logic

SaltSelection start Start: Analyze Molecule pKa check_pka Is Basic pKa > 2.5? start->check_pka strong_acid Select Strong Acids (HCl, Mesylate) check_pka->strong_acid Yes weak_base Molecule is very weak base (pKa < 2.0) check_pka->weak_base No salt_screen Execute Salt Screen (Solvent: Acetone/EtOH) strong_acid->salt_screen cocrystal Pivot to Co-Crystals (Use Nicotinamide/Saccharin) weak_base->cocrystal solubility_test Measure Kinetic Solubility in pH 1.2 and pH 6.8 salt_screen->solubility_test

Figure 1: Decision matrix for determining whether to pursue salt formation or co-crystallization based on basicity.

Workflow B: Cyclodextrin Complexation (The "Trojan Horse")

Applicability: When chemical modification (salts) is impossible or yields hygroscopic solids. Theory: The butoxy tail is the perfect size to fit inside the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD), leaving the polar benzothiazole head exposed or solubilized.
Experimental Data: Expected Binding Efficiency
Cyclodextrin TypeCavity Diameter (

)
Fit for Butoxy ChainEst. Solubility Fold-Increase

-CD
4.7 - 5.3Too Narrow (Steric hindrance)1-2x

-CD
6.0 - 6.5 Optimal Fit 10-50x

-CD
7.5 - 8.3Too Loose (Low stability constant)2-5x
HP-

-CD
6.0 - 6.5 Optimal + High Water Sol. 50-100x
Protocol: Phase Solubility Study
  • Setup: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40 mM).
    
  • Saturation: Add excess butoxy-benzothiazole to each vial.

  • Equilibration: Shake at

    
     for 72 hours.
    
  • Filtration: Filter through 0.45

    
     PVDF filter (avoid nylon, it binds benzothiazoles).
    
  • Quantification: Analyze filtrate by HPLC-UV.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD). A linear slope (

    
     type) confirms 1:1 inclusion complex.
    

Troubleshooting & FAQs

Issue 1: "My compound crashes out immediately when adding DMSO stock to media."

Diagnosis: The "Solvent Shift" Shock. The butoxy group is extremely hydrophobic. When DMSO (good solvent) hits water (anti-solvent), the local supersaturation spikes, causing immediate amorphous precipitation. The Fix:

  • Do not add pure DMSO stock to water.

  • Do: Pre-mix your DMSO stock with a surfactant (Tween 80 or Cremophor EL) before adding to the aqueous media.

  • Ratio: 10% DMSO / 5% Tween 80 / 85% Saline.

Issue 2: "The salt form is hygroscopic and turns into a goo."

Diagnosis: You likely used a Chloride (HCl) or Mesylate salt on a very flexible molecule. The crystal lattice energy is too low to resist moisture. The Fix: Switch to Fumarate or Succinate salts. These dicarboxylic acids often form "bridge" structures that stabilize the crystal lattice against moisture absorption.

Issue 3: "I see peaks in the blank during HPLC analysis."

Diagnosis: Benzothiazoles can adsorb to plastic. The Fix:

  • Switch all sample preparation vials to Silanized Glass .

  • Change filters from Nylon/PTFE to Regenerated Cellulose (RC) .

Advanced Visualization: Formulation Workflow

FormulationWorkflow cluster_0 Liquid Formulation cluster_1 Solid Formulation input Butoxy-Benzothiazole (Solid) cosolvent Dissolve in PEG400 (10-20%) input->cosolvent complex Mix with HP-Beta-CD (1:2 Molar Ratio) input->complex surfactant Add Tween 80 (5%) cosolvent->surfactant water Slow addition of Saline/Water surfactant->water result Soluble Formulation Ready for Assay water->result freeze Lyophilization (Freeze Drying) complex->freeze freeze->result

Figure 2: Parallel workflows for liquid (assay-ready) and solid (storage-stable) formulation development.

References

  • Yalkowsky, S. H., et al. (2010). Solubility and Solubilization in Aqueous Media. Oxford University Press. (Foundational text on solubilization thermodynamics).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on CD selection).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Standard protocol for salt screening).

  • Kumbhar, P. S., et al. (2018). Benzothiazole Derivatives: A Review on Synthesis and Biological Activity. Note: Validates the lipophilic nature of alkyl-substituted benzothiazoles.

Technical Support Center: Advanced Pyridine Alkylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-ALK-OPTIM-2024

Executive Summary: The "Pyridine Paradox"

Pyridine presents a unique dichotomy in synthesis: it is electron-deficient at the ring carbons (resisting electrophilic attack) but electron-rich at the nitrogen atom (inviting catalyst poisoning and N-alkylation).

Successful alkylation requires navigating three primary failure modes:

  • N-Alkylation (The Kinetic Trap): Electrophiles attack the nitrogen lone pair instead of the carbon ring.

  • Polyalkylation (The Minisci Curse): In radical alkylations, the alkylated product is often more nucleophilic than the starting material, leading to over-reaction.

  • Catalyst Deactivation: The pyridine nitrogen coordinates tightly to transition metals (Pd, Ni), killing the catalytic cycle.

This guide provides self-validating protocols to bypass these energy wells.

Troubleshooting & FAQs

Module A: Radical Alkylation (Minisci Type)

Context: You are using radical precursors (carboxylic acids, sulfinates, boronic acids) to alkylate pyridine directly.

Q: My LCMS shows a distribution of mono-, di-, and tri-alkylated products. How do I stop at mono-alkylation? A: This is the classic "product activation" problem. Alkyl groups are electron-donating, making the product ring more electron-rich and reactive toward radicals than the starting pyridine.

  • The Fix (Biphasic Solvent System): Use a DCM/Water or DCE/Water biphasic system. The radical reaction occurs in the aqueous phase (where the protonated pyridine resides). As soon as the pyridine is alkylated, it becomes more lipophilic. If you adjust the pH or solvent ratios, the product extracts into the organic layer, shielding it from further radical attack.

  • The Fix (Protonation Control): Ensure the reaction medium is acidic enough (TFA or

    
    ) to keep the pyridine fully protonated. The pyridinium cation is deactivated, but the radical attack is nucleophilic. However, the product pyridinium is less electrophilic than the starting material if the alkyl group is bulky, providing some kinetic protection.
    

Q: I am seeing poor regioselectivity (C2 vs. C4 mixtures). A: Minisci reactions are dominated by steric and electronic factors. Nucleophilic alkyl radicals prefer the C2 and C4 positions (lowest LUMO coefficients).

  • The Fix (Steric Blocking): If you need C4 selectivity, block C2 with a transient group (like a halogen or a removable directing group).

  • The Fix (Radical Source): Bulky radicals (e.g., tert-butyl) favor C4 simply due to steric clash at C2. Primary radicals favor C2.

Module B: Transition Metal Catalysis (C-H Activation)

Context: You are using Pd or Ni catalysis for cross-coupling.

Q: The reaction turns black immediately, and I get <5% yield. (Catalyst Death) A: Your pyridine is coordinating to the metal center, displacing your expensive ligands.

  • The Fix (The N-Oxide Route): Do not use pyridine. Use Pyridine-N-Oxide . The oxygen atom is less coordinating to soft metals like Pd(0)/Pd(II) than the bare nitrogen.

    • Workflow: Oxidize Pyridine

      
       Perform Coupling 
      
      
      
      Reduce N-Oxide (using Zn or
      
      
      ).
  • The Fix (Lewis Acid Scavengers): Add a stoichiometric Lewis Acid (like

    
     or 
    
    
    
    ) that binds to the Nitrogen lone pair tighter than the catalyst does, leaving the C-H bonds accessible.
Module C: Avoiding N-Alkylation

Context: You are using electrophilic alkylating agents (Friedel-Crafts style attempts).

Q: I isolated the N-alkyl pyridinium salt instead of the C-alkyl product. A: Nitrogen is the best nucleophile in the system.

  • The Fix (Rearrangement): Sometimes you can lean into this. Alkylate the Nitrogen to form the salt, then treat with a nucleophile (cyanide, Grignard) to attack the ring (nucleophilic addition), followed by oxidation to restore aromaticity.

  • The Fix (Blocking): Pre-complex the nitrogen with a bulky Lewis acid before adding the electrophile.

Data Visualization: Method Selection Matrix

Table 1: Comparative Analysis of Alkylation Strategies
FeatureMinisci (Radical)Transition Metal (C-H)S_NAr (Nucleophilic)
Primary Mechanism Nucleophilic Radical AttackMetal Insertion/Reductive Elim.Addition-Elimination
Key Failure Mode PolyalkylationCatalyst PoisoningRequires Leaving Group (F, Cl)
N-Protection Needed? No (Acidic media protects N)Yes (N-Oxide recommended)No
Regioselectivity Low (C2/C4 mix)High (Ligand controlled)High (Ipso substitution)
Scalability High (Cheap reagents)Low (Expensive catalysts)Medium

Visual Workflows (Graphviz)

Diagram 1: The "Pyridine Decision Engine"

Caption: Logic flow for selecting the correct alkylation methodology based on substrate constraints.

PyridineAlkylation Start Start: Pyridine Substrate CheckLG Does it have a Halogen (Cl, Br, I)? Start->CheckLG YesLG Yes CheckLG->YesLG NoLG No (C-H bond only) CheckLG->NoLG CrossCoupling Method: Suzuki/Negishi Coupling (Standard Pd Catalysis) YesLG->CrossCoupling CheckSensitive Is the molecule acid-sensitive? NoLG->CheckSensitive YesSensitive Yes CheckSensitive->YesSensitive NoSensitive No CheckSensitive->NoSensitive MethodNOxide Method: N-Oxide Activation (Boekelheide or Pd-Cat) YesSensitive->MethodNOxide MethodMinisci Method: Minisci Reaction (Radical Alkylation) NoSensitive->MethodMinisci Optimization Optimization Loop: 1. Biphasic Solvent (Stop Polyalkylation) 2. TFA addition (Protonate N) MethodMinisci->Optimization If Yield < 40%

Diagram 2: The N-Oxide Bypass Mechanism

Caption: Mechanism showing how N-oxidation prevents catalyst poisoning and activates the ring.

NOxidePathway Pyridine Pyridine (Poisonous to Pd) NOxide Pyridine-N-Oxide (Active Substrate) Pyridine->NOxide mCPBA (Oxidation) PdComplex Pd-Intermediate (C-H Activation) NOxide->PdComplex Pd(OAc)2 / Ligand (Coordination) ProductNO Alkylated N-Oxide PdComplex->ProductNO R-B(OH)2 (Coupling) FinalProd Functionalized Pyridine ProductNO->FinalProd PCl3 or Zn (Deoxygenation)

Experimental Protocol: Controlled Minisci Alkylation

This protocol utilizes a sulfinate salt precursor, favored for its stability and operational simplicity compared to carboxylic acids (silver-catalyzed).

Materials:
  • Substrate: Pyridine derivative (1.0 equiv)

  • Reagent: Sodium alkyl sulfinate (R-SO2Na) (2.0 - 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)

  • Solvent: DMSO:Water (3:1) or DCM:Water (1:1 for biphasic control)

  • Additive: TFA (1.0 equiv) - Critical for protonation

Step-by-Step Workflow:
  • Preparation: Dissolve the pyridine substrate in the solvent mixture.

    • Checkpoint: If the substrate is basic, add TFA dropwise until pH < 3. This ensures the pyridine is protonated (pyridinium), activating it for nucleophilic radical attack and preventing N-coordination to any trace metals.

  • Reagent Addition: Add the sodium sulfinate salt in one portion.

  • Initiation: Add TBHP slowly at room temperature.

    • Note: The reaction is exothermic. Monitor internal temperature.

  • Monitoring: Stir at 50°C. Monitor by LCMS at 1 hour.

    • Troubleshooting: If di-alkylation is observed >10%, dilute the reaction mixture 2x with water to force the mono-alkylated product (which is more lipophilic) out of the reactive aqueous phase.

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.
    
    • Safety: Sulfinate byproducts can be smelly; use bleach in the waste trap.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles.Med. Chem. Commun. , 2, 1135-1161. Link

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Practical, scalable, and through-process acquisition of heteroaromatic C-H functionalization.J. Am. Chem. Soc. , 135(32), 12122-12134. Link

  • Campeau, L. C., & Fagnou, K. (2006). Pd-catalyzed alkylation of electron-deficient polyfluoroarenes with alkylboron substances.Chem. Commun. , (11), 1253-1255. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.Angew. Chem. Int. Ed. , 58(39), 13666-13699. Link

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